![molecular formula C11H9BrF2O B2474788 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one CAS No. 2344679-37-2](/img/structure/B2474788.png)

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

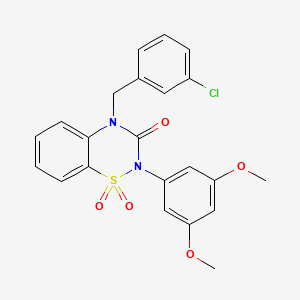

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the benzoannulene family, which is known for its diverse biological and chemical properties.

科学的研究の応用

Synthesis of Polycyclic Compounds

Research has shown that derivatives of 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one can be used in the synthesis of various polycyclic compounds. For instance, the synthesis of polycyclic compounds based on 1,6-methano[10] annulene has been explored using palladium as a catalyst, and structures were confirmed using NMR, IR, and MS techniques (Zuo Sheng-li, 2010).

Crystal Structure and Spectral Characterization

The crystal structure and spectral characterization of derivatives like (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7] annulene have been studied. These studies involve methods like NMR, FT-IR spectroscopy, and X-ray diffraction, providing insight into the molecular structure and electronic properties of such compounds (Y. Edder et al., 2019).

Synthesis of Heteroanellated Compounds

Reactions of similar compounds have been used for synthesizing 3,4-heteroanellated 1,6-methano[10]annulenes. These syntheses involve reactions with dinucleophiles, resulting in compounds containing various heterocyclic rings like thiophene, pyrazole, pyrimidine, and thiazepine (R. Neidlein & G. Schröder, 1992).

Synthesis of Bridged Benzodiazepines

Research also indicates the potential of these compounds in the synthesis of bridged benzodiazepines. This involves the bromination of related compounds and their reaction with amines and hydrazine derivatives to give dihydro and tetrahydro analogues of bridged 14π annulenes (J. M. Mellor & R. Pathirana, 1984).

Synthesis of Thiazolidinones

Another application is in the synthesis of newer thiazolidinones, as demonstrated by the 1,3-cyclocondensation of thioglycolic acid with substituted methanimines derived from benzo[7]annulen derivatives (V. Peesapati & S. Bathini, 2009).

Macrocyclic Ring Synthesis

These compounds have also been used in the synthesis of macrocyclic rings, such as from the Wittig reaction of dialdehyde with bisphosphorane and diamine, yielding annelated products (H. Saikachi et al., 1971).

Rearrangement of Radical Anions

The rearrangement products of radical anions of 1,6-methano[10]-annulene and its derivatives, which include compounds like this compound, have been studied. This research provides insights into the stability and reactivity of these anions (F. Gerson et al., 1979).

Electronic Properties and Reactivity

Studies on dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene, related to this compound, have been conducted to understand their electronic properties, packing structures, and reactivity in the solid state (T. Nishinaga et al., 2002).

特性

IUPAC Name |

3-bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF2O/c12-8-4-3-7-2-1-5-11(13,14)10(15)9(7)6-8/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPPPTRHYHNVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Br)C(=O)C(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2474705.png)

![2-(6-chloro-2-pyridinyl)-4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474709.png)

![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2474713.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2474714.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2474715.png)

![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)

![N-[4-(acetylamino)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2474726.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2474728.png)